Xct790 - 725247-18-7

Xct790

Catalog Number: EVT-286085
CAS Number: 725247-18-7
Molecular Formula: C23H13F9N4O3S
Molecular Weight: 596.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XCT790, chemically known as 3-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-2-cyano-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-acrylamide, is a synthetic small molecule categorized as an inverse agonist of the Estrogen-Related Receptor alpha (ERRα) [, , ].

ERRα, an orphan nuclear receptor, plays a crucial role in regulating energy metabolism, mitochondrial biogenesis, and various signaling pathways implicated in cell proliferation, differentiation, and survival [, , , , , , , , , , , , , , , ]. As an inverse agonist, XCT790 binds to ERRα, inhibiting its constitutive transcriptional activity and potentially promoting its degradation [, , , ].

Due to its specific targeting of ERRα, XCT790 has emerged as a valuable tool for investigating the biological functions of ERRα and its therapeutic potential in various diseases, including cancer, metabolic disorders, and inflammatory conditions [, , , , , , , , , , , , ].

Source and Classification

XCT790 was first described in the literature as a potent and selective inverse agonist of ERRα, with an IC50 value of approximately 0.37 μM . It belongs to a class of compounds that target nuclear receptors, specifically orphan nuclear receptors that do not have known endogenous ligands. This classification places XCT790 among compounds that can influence gene expression by altering receptor activity.

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

XCT790's molecular structure includes a hydrazone functional group, which is critical for its interaction with ERRα. The compound's structure can be represented as follows:

  • Molecular Formula: C17H15N3O2
  • Molecular Weight: 295.32 g/mol
  • Structural Features: The presence of aromatic rings contributes to its binding affinity and specificity for ERRα.

The structural representation highlights the functional groups that facilitate its biological activity and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

XCT790 undergoes specific chemical reactions that are crucial for its activity. The compound primarily acts by binding to the ligand-binding domain of ERRα, leading to receptor deactivation and subsequent proteasomal degradation of ERRα. This mechanism is essential for reducing ERRα-mediated transcriptional activity, which is implicated in various cancers .

In vitro studies have demonstrated that XCT790 can induce cell death in various cancer cell lines by activating apoptotic pathways through reactive oxygen species generation and caspase activation .

Mechanism of Action

Process and Data

The mechanism of action of XCT790 involves several key steps:

  1. Binding: XCT790 binds to the ligand-binding domain of ERRα, preventing its activation by potential endogenous ligands.
  2. Inverse Agonism: Unlike traditional agonists, XCT790 decreases the basal activity of ERRα, leading to reduced transcription of target genes.
  3. Induction of Apoptosis: In cancer cells, this reduction in ERRα activity leads to increased levels of reactive oxygen species, triggering apoptotic pathways and ultimately resulting in cell death .

The effectiveness of XCT790 has been evaluated using various assays, including cell viability assays and combination studies with other chemotherapeutic agents like gemcitabine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: XCT790 has limited solubility in DMSO; warming or sonication may be required to achieve higher concentrations.
  • Stability: The compound should be stored at temperatures below -20°C to maintain stability over time.
  • Appearance: Typically presented as a solid or powder form suitable for laboratory use.

These properties are crucial for researchers looking to utilize XCT790 in experimental settings .

Applications

Scientific Uses

XCT790 has several significant applications in scientific research:

  • Cancer Research: Its role as an inverse agonist makes it a valuable tool for studying ERRα's function in cancer biology. It has shown promise in inhibiting tumor growth in preclinical models of adrenocortical carcinoma .
  • Metabolic Studies: Given its effects on mitochondrial function and energy metabolism, XCT790 is also being explored for its potential impact on metabolic disorders.
  • Drug Combination Therapies: Research indicates that XCT790 can enhance the efficacy of other chemotherapeutic agents when used in combination, suggesting its potential utility in combination therapy strategies .
Molecular Pharmacology of XCT790

Target Specificity and Inverse Agonism of ERRα

XCT790 (chemical name: 3-[4-(2,4-Bis-trifluoromethylbenzyloxy)-3-methoxyphenyl]-2-cyano-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acrylamide) is a potent and selective inverse agonist of estrogen-related receptor alpha (ERRα), a nuclear transcription factor regulating energy metabolism. It binds the ligand-binding domain (LBD) of ERRα with an IC₅₀ of 0.37 µM, disrupting basal transcriptional activity by inducing a conformationally repressed receptor state [1] [4] [6]. Selectivity profiling reveals >25-fold specificity for ERRα over ERRγ, estrogen receptor alpha (ERα), and estrogen receptor beta (ERβ) at concentrations ≤10 µM [4] [6]. This inverse agonism is mechanistically distinct from neutral antagonists, as XCT790 actively suppresses constitutive ERRα activity by promoting proteasomal degradation of the receptor, evidenced by reduced ERRα protein levels in breast cancer (MCF-7) and adrenocortical carcinoma (H295R) cells [6] [10].

Modulation of ERRα-Coactivator Complexes

XCT790 exerts pharmacological effects by disrupting the interaction between ERRα and key coactivators essential for transcriptional activity. It competitively inhibits the recruitment of peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α) to ERRα’s activation function-2 (AF-2) domain, thereby suppressing mitochondrial biogenesis and metabolic gene expression [1] [5] [6]. In triple-negative breast cancer (TNBC) cells, XCT790 downregulates PGC-1α protein levels, impairing the transcription of ERRα target genes such as MAO-B and PDK4 [5] [6]. Additionally, XCT790 disrupts steroid receptor coactivator (SRC) binding, further diminishing ERRα’s transcriptional efficacy [6]. The table below summarizes key coactivator interactions modulated by XCT790:

Table 1: XCT790-Mediated Disruption of ERRα-Coactivator Complexes

CoactivatorFunctionEffect of XCT790Biological Consequence
PGC-1αMaster metabolic regulatorInhibits recruitment to ERRα LBDSuppresses mitochondrial biogenesis genes
SRC-1/3Transcriptional activationReduces binding affinityAttenuates ERRα transcriptional output
NCOA1Chromatin remodelingDisplaces from AF-2 domainImpairs energy metabolism pathways

Cross-Talk with Estrogen Receptor (ER) Signaling Pathways

Despite structural homology between ERRα and ERα, XCT790 exhibits no direct binding or antagonism toward classical estrogen receptors (ERα/ERβ) [5] [6] [9]. However, it modulates ER signaling indirectly via protein-protein interactions. In ER-positive breast cancer cells, XCT790 synergizes with the selective ER degrader fulvestrant (ICI 182,780) to accelerate ERα proteolysis, enhancing anti-proliferative effects [6] [9]. This crosstalk arises from shared coactivators (e.g., SRC-1) between ERRα and ERα, allowing XCT790 to sequester limiting pools of transcriptional machinery [5] [9]. Notably, XCT790 does not alter ERβ activity, underscoring its selectivity for ERRα-dependent pathways [6].

ERRα-Independent Mechanisms: AMPK Activation and Mitochondrial Uncoupling

Beyond ERRα inhibition, XCT790 exhibits off-target effects via rapid mitochondrial disruption. At concentrations ≥390 nM (≥25-fold below typical ERRα-inhibitory doses), it acts as a proton ionophore, collapsing the mitochondrial membrane potential (ΔΨm) and uncoupling oxidative phosphorylation [1] [2] [3]. This uncoupling depletes cellular ATP within minutes, activating AMP-activated protein kinase (AMPK) independently of upstream kinases LKB1 or CaMKKβ [2] [3] [8]. AMPK activation triggers downstream effects:

  • Metabolic Reprogramming: Phosphorylation of ACC (acetyl-CoA carboxylase) and Raptor, inhibiting fatty acid synthesis and mTORC1 signaling [3] [8].
  • Reactive Oxygen Species (ROS) Generation: XCT790 suppresses superoxide dismutases SOD1/SOD2, elevating ROS levels that induce endoplasmic reticulum (ER) stress proteins (ATF4, ATF6, CHOP) and p53/p21-mediated growth arrest in TNBC cells [3] [7].
  • Aggrephagy Induction: In yeast proteotoxicity models, XCT790 enhances autophagic clearance of α-synuclein aggregates, independent of ERRα [5].

Table 2: Mitochondrial and AMPK-Mediated Effects of XCT790

ParameterEffect of XCT790MagnitudeFunctional Impact
Oxygen Consumption Rate (OCR)↑↑↑ (Acute increase)25–50% above baselineUncouples electron transport chain
ATP Levels↓↓↓ (Rapid depletion)>50% reduction in 15 minActivates AMPK, inhibits proliferation
Mitochondrial Membrane Potential↓↓↓ (Collapse)Dose-dependent (10–40 μM)Induces necrotic cell death
SOD1/SOD2 Expression↓↓ (Suppression)mRNA/protein reductionElevates ROS, ER stress, apoptosis

Properties

CAS Number

725247-18-7

Product Name

Xct790

IUPAC Name

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Molecular Formula

C23H13F9N4O3S

Molecular Weight

596.4 g/mol

InChI

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)

InChI Key

HQFNFOOGGLSBBT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

XCT790; XCT 790; XCT-790.

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.